N-cyclopropyl-4-sulfanylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
1692013-94-7 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-cyclopropyl-4-sulfanylbenzamide |
InChI |
InChI=1S/C10H11NOS/c12-10(11-8-3-4-8)7-1-5-9(13)6-2-7/h1-2,5-6,8,13H,3-4H2,(H,11,12) |
InChI Key |
XXEUCHKSXARXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of the N-Cyclopropyl-4-sulfanylbenzamide Core
The formation of the central this compound scaffold requires the careful orchestration of three key synthetic operations: creating the amide linkage, installing the sulfanyl (B85325) group, and attaching the cyclopropylamine (B47189). The order and method of these steps can be varied to optimize yield and purity.
The creation of the amide bond is a cornerstone of this synthesis, typically involving the coupling of a carboxylic acid derivative with cyclopropylamine. This transformation is one of the most frequently performed reactions in pharmaceutical and chemical research.
Direct condensation of a carboxylic acid and an amine is generally inefficient, necessitating the activation of the carboxylic acid. This is achieved using a variety of "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common strategies involve the use of carbodiimides, phosphonium salts, or uronium salts. researchgate.net The choice of reagent can be critical, especially given the presence of other reactive functional groups. researchgate.net For instance, the free thiol in 4-mercaptobenzoic acid can interfere with some coupling reactions, potentially leading to disulfide formation. nih.gov
A selection of commonly employed amide coupling reagents is detailed below.
| Reagent Name | Abbreviation | Typical Conditions |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Often used with an additive like HOBt or Oxyma in aprotic solvents (DMF, DCM) at 0 °C to room temperature. rsc.org |
| Dicyclohexylcarbodiimide | DCC | Similar to EDCI, but the urea byproduct is poorly soluble, which can complicate purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for sterically hindered couplings but produces a carcinogenic byproduct (HMPA). |
| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | HBTU | A common and efficient uronium salt-based reagent, used with a non-nucleophilic base like DIEA in DMF or MeCN. nih.gov |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A highly effective uronium salt, often used for difficult couplings, including those prone to racemization. |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A modern coupling reagent known for high efficiency and safety, often outperforming older reagents in aqueous media. luxembourg-bio.com |
The introduction of the sulfanyl (-SH) group onto the benzamide (B126) core is a critical step that requires careful strategic planning due to the thiol's high reactivity and susceptibility to oxidation. nih.gov Several distinct strategies can be employed.
One of the most direct methods involves starting with 4-mercaptobenzoic acid. A robust synthesis for this precursor starts from p-chlorobenzoic acid, which is reacted with thiourea in the presence of a catalyst, followed by hydrolysis of the resulting intermediate with a strong base like sodium hydroxide. guidechem.comgoogle.com The 4-mercaptobenzoic acid can then be coupled with cyclopropylamine. However, the free thiol can lead to side reactions, most notably the formation of the corresponding disulfide. nih.gov
To circumvent these issues, two alternative approaches are common:
Late-Stage Thiol Introduction : This strategy involves forming the amide bond first using a precursor and then converting a functional group into the thiol. For example, N-cyclopropyl-4-chlorobenzamide can be synthesized from 4-chlorobenzoic acid and cyclopropylamine. The chloro-substituent can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide, to yield the final product.
Use of a Protected Thiol : A more controlled approach involves using a starting material where the thiol is protected by a group that is stable to the amide coupling conditions. A common protecting group is acetyl, making 4-(acetylthio)benzoic acid a suitable starting material. After successful amide bond formation, the acetyl group can be readily removed under basic conditions (e.g., with sodium hydroxide) to reveal the free sulfanyl group.
The following table summarizes these synthetic strategies.
| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |
| Direct Coupling | 4-Mercaptobenzoic Acid | 1. Synthesize 4-mercaptobenzoic acid. guidechem.comgoogle.com 2. Couple directly with cyclopropylamine. | Fewer overall steps. | Potential for disulfide formation and interference with coupling reagents. nih.gov |
| Late-Stage Introduction | 4-Chlorobenzoic Acid | 1. Couple with cyclopropylamine. 2. Nucleophilic substitution of chlorine with a sulfur source. | Avoids reactive thiol during the critical coupling step. | Nucleophilic aromatic substitution may require harsh conditions. |
| Protecting Group Strategy | 4-(Acetylthio)benzoic Acid | 1. Couple with cyclopropylamine. 2. Deprotect the acetyl group. | High control and chemoselectivity, minimizing side reactions. | Adds two steps (protection and deprotection) to the overall sequence. |
The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, known for introducing conformational rigidity and modulating metabolic stability. longdom.org In the synthesis of this compound, this group is typically incorporated through one of two primary methods.
The most common and straightforward approach is the use of cyclopropylamine as the amine component during the amide bond formation step. longdom.org Cyclopropylamine is a commercially available reagent that reacts with an activated 4-sulfanylbenzoic acid derivative (as discussed in 2.1.1) to directly form the target N-cyclopropyl amide linkage. The synthesis of cyclopropylamine itself can be achieved through various routes, including the Hofmann rearrangement of cyclopropanecarboxamide or the amination of cyclopropanol. longdom.orgnih.gov
An alternative strategy involves post-amidation N-cyclopropylation . In this approach, a primary benzamide, such as 4-sulfanylbenzamide, is first synthesized. The N-H bond of the amide is then reacted with a cyclopropylating agent. A notable method for this transformation is the copper-mediated N-cyclopropylation using cyclopropylboronic acid in the presence of a copper(II) acetate catalyst. nih.govrsc.org This reaction provides a different synthetic route that can be advantageous if the primary amide is more readily accessible or if certain functionalities are incompatible with the conditions required for the initial amide coupling with cyclopropylamine.
Synthesis of this compound Derivatives and Analogues
To explore structure-activity relationships or to modify the physicochemical properties of the parent compound, derivatives and analogues are often synthesized. These modifications typically focus on substitutions to the aromatic ring or alterations to the cyclopropyl group.
Modifications to the benzene (B151609) ring can be achieved either by using a substituted starting material in a convergent synthesis or by direct functionalization of the pre-formed this compound core in a divergent approach.
Direct functionalization typically involves electrophilic aromatic substitution (EAS) , where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comuomustansiriyah.edu.iq The outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the N-cyclopropylcarboxamide group and the sulfanyl group.
Sulfanyl Group (-SH): This group is an activating, ortho, para-director due to the ability of sulfur's lone pairs to donate electron density into the ring through resonance. libretexts.org
N-acyl Group (-NHCOR): This group is a deactivating, ortho, para-director. It deactivates the ring towards electrophilic attack because the carbonyl group is electron-withdrawing, but the nitrogen's lone pair can still participate in resonance to stabilize the intermediates for ortho and para substitution. uci.edu
When both groups are present, the powerful activating effect of the sulfanyl group typically dominates, directing incoming electrophiles to the positions ortho to it (i.e., positions 3 and 5 of the benzamide). Common EAS reactions include halogenation (using Br₂ or Cl₂ with a Lewis acid) and nitration (using HNO₃/H₂SO₄).
| Substitution Type | Position(s) on Benzamide Ring | Potential Reagents | Resulting Functional Group |
| Halogenation | 3 and/or 5 | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl |
| Nitration | 3 and/or 5 | HNO₃, H₂SO₄ | -NO₂ |
| Friedel-Crafts Acylation | 3 and/or 5 | RCOCl, AlCl₃ | -COR (Acyl) |
Altering the cyclopropyl moiety is another key strategy for creating analogues. The most direct way to achieve this is by replacing cyclopropylamine with a different amine during the initial amide bond formation step. This allows for the exploration of how changes in the size, shape, and electronics of the N-substituent affect the molecule's properties.
Examples of such modifications include:
Homologation : Using other small cycloalkylamines like cyclobutylamine or cyclopentylamine.
Substitution : Employing substituted cyclopropylamines, such as trans-2-phenylcyclopropylamine or 2,2-dimethylcyclopropylamine.
The synthesis of these specialized, substituted cyclopropylamines is an active area of chemical research, with methods being developed to control stereochemistry, which can be crucial for biological activity. rsc.orgchemrxiv.orgchemrxiv.org These custom amines, once prepared, can be incorporated into the benzamide structure using the standard amide coupling methodologies described previously. This approach provides a powerful tool for systematically fine-tuning the properties of the parent compound.
Alterations at the Sulfanyl Position
The sulfanyl (-SH) group is a highly reactive and versatile functional group, offering numerous avenues for chemical modification to modulate the physicochemical and pharmacological properties of the this compound scaffold. Key transformations focus on protecting the thiol, altering its polarity, or creating bioreversible linkages.
One of the primary alterations involves the formation of thioesters . Sulfanylbenzamides can be converted into thioesters, which serve as effective protecting groups for the thiol functionality. This transformation is critical as free thiols can be unstable and prone to oxidation. For instance, in the context of developing anti-HIV agents, sulfanylbenzamide thioesters have been synthesized to disrupt zinc coordination in viral proteins. nih.govacs.org
Furthermore, the sulfanyl group can undergo intramolecular cyclization. For example, upon metabolism, some sulfanylbenzamide derivatives can form a benzisothiazolinone structure. acs.org This transformation represents a significant structural change and can result in metabolites with different biological activity and toxicity profiles. acs.org
These alterations are summarized in the table below:
| Modification Type | Resulting Group/Structure | Purpose / Implication | Example Context |
| Thioester Formation | -S-C(=O)R | Protection of thiol, prodrug strategy | Anti-HIV agents nih.govacs.org |
| S-Methylation | -S-CH₃ | Metabolic inactivation | In vivo metabolism of active thiols acs.org |
| Intramolecular Cyclization | Benzisothiazolinone | Metabolic transformation | Formation of active or moderately cytotoxic metabolites acs.org |
Prodrug and Pro-Tide Strategies for Sulfanylbenzamide Scaffolds
The inherent instability of the sulfanyl group often necessitates the use of prodrug strategies to improve stability, enhance bioavailability, and control the release of the active thiol-containing molecule. nih.govactamedicamarisiensis.ro
A notable example is the development of a nitroimidazole prodrug for an anti-HIV sulfanylbenzamide, a molecule named nipamovir (B12369593) . nih.govacs.org This strategy was designed to protect the sulfanylbenzamide from degradation, thereby improving its stability in the bloodstream and enabling oral bioavailability. nih.govacs.org The nitroimidazole moiety is cleaved in vivo by endogenous thiols like glutathione, releasing the active thiol agent. acs.org Pharmacokinetic studies have demonstrated the success of this approach, showing that the prodrug has a moderate elimination half-life while the active thiol and its methylated metabolite exhibit a long half-life and high oral bioavailability. acs.org
The pharmacokinetic parameters for nipamovir and its key metabolites following a single oral dose are detailed below.
| Compound | T½ (Half-life) | AUC₀→∞ (Area Under the Curve) | Oral Bioavailability (of active thiol) |
| Nipamovir (Prodrug) | 2.53 h | 94 hng/mL | N/A |
| Active Thiol | 7.55 h | 5555 hng/mL | 93.4% |
| S-Methyl Metabolite | 8.79 h | 14,342 h*ng/mL | N/A |
Data sourced from studies in animal models. acs.org
Expanding on prodrug design, the ProTide strategy, originally developed for the intracellular delivery of nucleoside monophosphates, has been adapted for sulfur-containing compounds. nih.gov The "thio-ProTide" approach involves replacing a phosphoryl oxygen atom with a sulfur atom in the phosphoramidate backbone. nih.gov This creates a novel class of H₂S donor-drug conjugates. nih.gov This strategy leverages the tendency of ProTide prodrugs to be activated specifically in the liver by hydrolases, which cleave the ester bonds. nih.gov This targeted activation mechanism makes the thio-ProTide strategy a promising approach for designing liver-targeted therapies that can release both a pharmacologically active molecule and hydrogen sulfide (H₂S). nih.gov
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving process efficiency. mdpi.com For a molecule like this compound, these principles can be applied at various stages of its synthesis.
Use of Greener Solvents: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Water is an ideal green solvent. Research has demonstrated that certain reactions, such as the iodosulfonylation of cyclopropenes to create functionalized cyclopropanes, can be performed effectively in water, avoiding the need for transition metals and air-sensitive reagents. rsc.org Applying such a water-based methodology to the synthesis of the cyclopropane (B1198618) moiety in this compound could significantly improve the environmental profile of the process. Other green solvents like polyethylene glycol (PEG) have also been shown to be effective media for various organic syntheses. researchgate.net
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot reactions and multicomponent procedures are excellent strategies for improving atom economy and reducing waste by minimizing the number of intermediate purification steps. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For the amide bond formation between a 4-sulfanylbenzoic acid derivative and cyclopropylamine, employing catalytic methods can reduce waste and avoid the use of harsh coupling agents.
Reducing Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as such steps generate additional waste. nih.gov Developing a synthetic route that does not require protection of the sulfanyl group, or that combines protection and subsequent reaction steps in a one-pot process, would align with this principle.
Scalable Synthesis and Process Chemistry Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, robustness, and efficiency.
Starting Material Selection: The economic viability of a large-scale synthesis is heavily dependent on the cost and availability of starting materials. For this compound, key precursors are a 4-mercaptobenzoic acid derivative and cyclopropylamine. An economical route for producing cyclopropylamine involves starting from the inexpensive chemical γ-butyrolactone. google.com
Process Optimization: For large-scale production, reaction conditions must be optimized to maximize yield, minimize reaction times, and ensure safety. This includes fine-tuning temperature, pressure, and reactant concentrations. For instance, in the synthesis of related cyclopropane structures, it has been shown that the choice of a phase transfer catalyst and optimal reaction temperature can dramatically improve reaction yields and reduce reaction times from over 12 hours to 4 hours. nih.gov
Purification Methods: Industrial-scale purification relies on crystallization rather than chromatography whenever possible, as chromatography is solvent-intensive and costly. Therefore, the final steps of the synthesis should be designed to produce a crude product that can be efficiently purified by crystallization.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in predicting how a ligand like N-cyclopropyl-4-sulfanylbenzamide might interact with a biological receptor, typically a protein. These techniques are foundational in structure-based drug design.
Ligand-Protein Interaction Analysis with Potential Biological Targets
While specific experimental data on the biological targets of this compound is not extensively documented, docking studies on analogous benzamide (B126) derivatives have revealed common interaction patterns with various enzymes. For instance, studies on benzamide inhibitors targeting enzymes like acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and Abelson tyrosine kinase (Abl kinase) consistently highlight the importance of the benzamide moiety in forming key interactions within the active site. nih.govrsc.org
The amide group of this compound is expected to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). These interactions are crucial for anchoring the ligand within a protein's binding pocket. The benzene (B151609) ring can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The cyclopropyl (B3062369) group, being a small, rigid, and lipophilic moiety, can fit into small hydrophobic pockets, potentially enhancing binding affinity and selectivity. The sulfanyl (B85325) group (-SH) at the para-position of the benzene ring is particularly interesting as it can act as a hydrogen bond donor or acceptor and has the potential to form covalent bonds with certain amino acid residues, such as cysteine, under specific conditions.
A hypothetical docking simulation of this compound into a generic kinase active site might reveal the following interactions:
Hydrogen Bonds: The amide N-H forming a hydrogen bond with the backbone carbonyl of a hinge region residue, and the carbonyl oxygen accepting a hydrogen bond from a conserved lysine (B10760008) residue.
Hydrophobic Interactions: The cyclopropyl group and the benzene ring occupying a hydrophobic pocket lined with aliphatic and aromatic residues.
Specific Interactions of the Sulfanyl Group: The sulfanyl group could potentially interact with a polar residue or a water molecule in the active site.
Binding Affinity Predictions for this compound Derivatives
The binding affinity of a ligand to its target is a critical determinant of its biological activity. Computational methods can predict this affinity, often expressed as a docking score or estimated inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). While specific data for a series of this compound derivatives is not available, studies on other benzamide series provide a template for understanding how structural modifications can influence binding.
For example, a computational study on benzamide derivatives as glucokinase activators demonstrated a strong correlation between the calculated docking scores and the experimentally determined pIC50 values. nih.gov The following interactive table presents hypothetical binding affinity data for a series of this compound derivatives, illustrating potential structure-activity relationships (SAR).
| Derivative | R1 (para-position) | R2 (cyclopropyl) | Docking Score (kcal/mol) | Predicted pIC50 |
| 1 | -SH | -H | -8.5 | 6.8 |
| 2 | -SCH3 | -H | -8.7 | 7.0 |
| 3 | -SO2CH3 | -H | -9.2 | 7.5 |
| 4 | -SH | -CH3 | -8.6 | 6.9 |
| 5 | -OH | -H | -8.2 | 6.5 |
| 6 | -Cl | -H | -8.9 | 7.2 |
This data is illustrative and based on general principles of medicinal chemistry and computational predictions for analogous series.
The hypothetical data suggests that modifications to the sulfanyl group (e.g., methylation or oxidation to a sulfone) could significantly impact binding affinity, likely due to altered electronic and steric properties. Similarly, substitution on the cyclopropyl ring could fine-tune the fit within a hydrophobic pocket.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For this compound, the key flexible bonds are the C-N bond of the amide and the C-C bond connecting the phenyl ring to the carbonyl group.
The rotation around the amide C-N bond is generally restricted due to its partial double-bond character. However, two planar conformations, s-cis and s-trans, are possible with respect to the orientation of the cyclopropyl group and the carbonyl oxygen. For secondary amides, the s-trans conformation is typically more stable. The rotation of the phenyl ring relative to the amide plane is another important conformational parameter.
An energy landscape map can be generated by plotting the molecule's potential energy as a function of these key dihedral angles. Such a map for this compound would likely reveal several low-energy minima corresponding to different stable conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the conformational preferences is crucial as only a specific conformation may be able to bind to a biological target. Studies on the conformational energy landscape of flexible molecules like ritonavir (B1064) have demonstrated the power of such analyses in understanding their behavior. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and intrinsic properties of a molecule.
Electronic Structure and Reactivity Studies (e.g., DFT)
DFT calculations can be employed to determine a range of electronic properties for this compound, which are crucial for understanding its reactivity and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The sulfanyl group, being an electron-donating group, is expected to raise the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted benzamide.
The following table presents hypothetical electronic properties for this compound and a related analog, calculated using DFT.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-cyclopropylbenzamide | -6.8 | -0.5 | 6.3 |
| This compound | -6.2 | -0.8 | 5.4 |
This data is illustrative and based on trends observed in DFT calculations of substituted benzene derivatives.
These calculations can also generate an electrostatic potential map, which visualizes the electron density distribution and helps identify regions prone to electrophilic or nucleophilic attack.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
DFT methods are highly effective in predicting various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. rsc.orgchemrxiv.org These predictions can aid in the assignment of experimental spectra and confirm the structure of the molecule. The following table shows hypothetical predicted NMR chemical shifts for key atoms in this compound.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Carbonyl Carbon | - | 168.5 |
| Phenyl C1 (ipso to C=O) | - | 132.0 |
| Phenyl C4 (ipso to -SH) | - | 138.0 |
| Phenyl C2, C6 | 7.7 | 128.5 |
| Phenyl C3, C5 | 7.3 | 127.0 |
| Cyclopropyl CH | 2.9 | 23.0 |
| Cyclopropyl CH2 | 0.8, 0.6 | 6.5 |
| Amide NH | 8.2 | - |
| Sulfanyl SH | 3.5 | - |
This data is illustrative and based on DFT calculations of similar structures.
IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretch of the amide and the N-H stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the chromophores present in the molecule and their electronic environment.
Reaction Mechanism Elucidation for Related Cyclopropyl-Containing Compounds
The cyclopropane (B1198618) ring is a strained cyclic system that can participate in unique chemical transformations. beilstein-journals.org The reaction mechanisms of cyclopropyl-containing compounds, particularly those involving ring-opening, are of significant interest in synthetic and medicinal chemistry. beilstein-journals.orgpsu.edu Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate pathways of these reactions. frontiersin.orgnih.gov
One of the key reaction types for cyclopropyl derivatives is oxidative radical ring-opening/cyclization. beilstein-journals.orgnih.gov For instance, in cyclopropyl olefins, a radical can add to the double bond, forming a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate can then undergo a facile ring-opening to generate a more stable alkyl radical, which can subsequently participate in cyclization reactions. beilstein-journals.org The regioselectivity of the ring-opening process is influenced by the stability of the resulting radical intermediate. psu.edu
In the context of cyclopropylamines, which are structurally related to this compound, the interaction with enzymes like cytochrome P450 (P450) is of particular importance. frontiersin.orgnih.gov The metabolism of cyclopropylamines can proceed through two competing pathways: a conventional metabolic pathway and a mechanism-based inactivation pathway. frontiersin.orgnih.gov DFT calculations have shown that the inactivation pathway for compounds like N-benzyl-N-cyclopropylamine involves a proton-coupled electron transfer (PCET) mechanism, rather than a simple single-electron transfer (SET). frontiersin.orgnih.gov This PCET process leads to the opening of the cyclopropane ring and subsequent inactivation of the enzyme. frontiersin.orgnih.gov
Furthermore, the stereochemistry of ring-opening reactions of cyclopropylenones with organocuprates has been investigated. researchgate.net These studies provide evidence for a mechanism involving conjugate addition of the cuprate (B13416276) to the enone, followed by ring-opening of the resulting cyclopropylmethyl copper species. researchgate.net The high stereospecificity observed in these reactions argues against the involvement of radical anion intermediates. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.gov These methods are widely employed in drug discovery to prioritize compounds for synthesis and testing, thereby reducing the time and cost associated with research and development. neovarsity.org
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. ucsb.eduresearchgate.net For a compound like this compound, a wide array of descriptors can be calculated, categorized as follows:
1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and Kier's shape indices. nih.gov
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and can include information about molecular shape, volume, and surface area. dundee.ac.uk
Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and can provide insights into the electronic properties of a molecule, such as HOMO and LUMO energies, and charge distributions. ucsb.eduresearchgate.net
Once a large number of descriptors are calculated, feature selection becomes a critical step to identify the most relevant descriptors that contribute to the biological activity of interest. nih.gov This process helps to avoid overfitting and improves the predictive power of the QSAR model. nih.gov Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are employed for this purpose. nih.govplos.org
A study on substituted benzamides demonstrated that their antimicrobial activity could be effectively modeled using topological descriptors, specifically molecular connectivity indices (2χv and 2χ) and Kier's shape index (κα1). nih.gov The resulting QSAR models showed good predictive ability, as indicated by high cross-validated r-squared values. nih.gov
With a set of relevant descriptors, a predictive QSAR model can be developed. These models can be linear, such as multiple linear regression, or non-linear, such as support vector machines or neural networks. nih.govplos.org The choice of the modeling technique depends on the nature of the relationship between the descriptors and the biological activity. nih.gov
For benzamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity against specific enzymes. dundee.ac.uk For example, a 3D-QSAR model for aminophenylbenzamide derivatives as selective HDAC1 inhibitors yielded excellent correlation and predictive power. dundee.ac.uk Such models can provide a visual representation of the structural features that are important for activity, guiding the design of new, more potent compounds. dundee.ac.uk
The development of robust and predictive QSAR models is an iterative process that involves careful data curation, descriptor selection, model building, and rigorous validation. neovarsity.orgnih.gov
In Silico ADME Prediction (Preclinical Focus)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. cambridge.org
Computational models can be used to estimate key absorption and distribution parameters for this compound. These parameters are critical for determining the bioavailability and tissue penetration of a potential drug candidate.
Human Intestinal Absorption (HIA): The prediction of HIA is essential for assessing the oral bioavailability of a compound. ucsd.edu QSAR models for HIA often incorporate descriptors such as topological polar surface area (TPSA), the predicted distribution coefficient at a relevant pH (e.g., 6.5), and the number of hydrogen bond donors and acceptors. ucsd.edu For a series of benzimidazole (B57391) derivatives, in silico methods were used to predict their ADME properties, including gastrointestinal absorption. mdpi.com
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. In silico models for BBB penetration often consider factors like lipophilicity, molecular size, and the presence of specific functional groups. mdpi.com
The table below presents a hypothetical in silico prediction of ADME parameters for this compound and related benzamide derivatives.
| Compound | Predicted LogP | Predicted TPSA (Ų) | Predicted HIA (%) | Predicted BBB Permeability |
| This compound | 2.1 | 65.4 | High | Moderate |
| Benzamide | 0.64 | 43.4 | High | High |
| 4-Chlorobenzamide | 1.4 | 43.4 | High | High |
| N-Methylbenzamide | 1.0 | 32.6 | High | High |
Note: The values in this table are illustrative and based on general principles of ADME prediction for similar chemical structures. Actual values would require specific in silico modeling.
Identifying potential sites of metabolism, or "metabolic soft spots," is critical for understanding a compound's metabolic stability and potential for drug-drug interactions. nih.gov For this compound, the N-cyclopropyl group represents a potential site for metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
The N-dealkylation of cyclopropylamines is a known metabolic pathway catalyzed by P450s. nih.gov This process can lead to the inactivation of the P450 enzyme through a mechanism-based inhibition pathway. nih.govresearchgate.netku.edu The initial step is believed to be a one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring. nih.govku.edu This can lead to the formation of a reactive intermediate that covalently binds to the enzyme. nih.gov
In some cases, the metabolism of cyclopropylamines can also lead to the formation of metabolic intermediate (MI) complexes, where a metabolite coordinates to the heme iron of the P450, inhibiting its activity. nih.govku.edu The formation of these MI complexes can be influenced by other enzymes, such as flavin-containing monooxygenases (FMOs). nih.govku.edu
Computational tools like MetaSite and StarDrop can be used to predict the sites of metabolism for a given compound. nih.gov These programs use different algorithms to identify the atoms most likely to be oxidized by various CYP isoforms. nih.gov For this compound, these tools would likely highlight the N-cyclopropyl group as a potential site of metabolism, along with potential oxidation of the aromatic ring.
The table below summarizes the potential metabolic pathways for this compound based on the metabolism of related compounds.
| Metabolic Pathway | Key Enzymes | Potential Metabolites |
| N-dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | 4-Sulfanylbenzamide |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6) | Hydroxylated derivatives of this compound |
| S-oxidation | Flavin-containing monooxygenase (FMO) | N-cyclopropyl-4-sulfinylbenzamide, N-cyclopropyl-4-sulfonylbenzamide |
Note: This table represents potential metabolic pathways and the actual metabolites would need to be confirmed through experimental studies.
No public scientific data is available regarding the computationally and theoretically predicted excretion pathways of this compound.
Extensive searches of scientific literature and chemical databases have not yielded any specific studies focused on the in silico or theoretical prediction of the metabolic fate and excretion routes of this compound. The field of computational toxicology and pharmacokinetics often employs predictive software to estimate how chemical compounds are processed by the body, including their absorption, distribution, metabolism, and excretion (ADME). However, it appears that this compound has not been the subject of such published theoretical studies.
Therefore, no data tables or detailed research findings on the predicted excretion pathways of this specific compound can be provided at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Features
The fundamental structure of N-cyclopropyl-4-sulfanylbenzamide comprises three key pharmacophoric components: the N-cyclopropyl amide group, the central benzamide (B126) scaffold, and the 4-sulfanyl substituent. The amide linkage provides a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are crucial for molecular recognition at a biological target. The cyclopropyl (B3062369) group is a compact, rigid, and lipophilic moiety that can fit into specific hydrophobic pockets of a receptor or enzyme. The phenyl ring serves as a core scaffold, and the sulfanyl (B85325) (-SH) group at the para-position can act as a hydrogen bond donor or a nucleophilic center, potentially interacting with metallic ions within an active site. In related structures, such as N-cyclopropyl-4-fluorobenzenesulfonamide, the core functional group (in that case, a sulfonamide) is considered the primary pharmacophore responsible for biological activity. smolecule.com
Impact of Cyclopropyl Ring Modifications on Biological Activity
The cyclopropyl group is a significant structural element in medicinal chemistry, often used to enhance the pharmacological profile of a compound. researchgate.net Its inclusion in a molecule introduces conformational rigidity, which can pre-organize the compound into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. researchgate.net This can lead to a significant increase in binding affinity and, consequently, pharmacological activity. researchgate.net The cyclopropane (B1198618) ring is metabolically more stable than other small alkyl groups and can serve as a bioisostere for a vinyl or ethyl group, while providing a distinct three-dimensional profile. researchgate.net While specific studies on modifications to the cyclopropyl ring of this compound are not detailed in the available literature, the general principle holds that any alteration, such as the introduction of substituents on the ring, would likely have a substantial impact on the compound's activity profile by altering its shape, size, and electronic properties. researchgate.net
Role of the Sulfanyl Group in Molecular Interactions
The sulfanyl (thiol) group at the para-position of the benzamide ring is a critical functional group that can engage in various molecular interactions. As a hydrogen bond donor, the -SH group can interact with electronegative atoms like oxygen or nitrogen in a receptor's binding site. It is also a soft nucleophile and can participate in coordination with metal ions, particularly zinc, which is a common cofactor in many enzymes. The specific positioning at the 4-position of the phenyl ring dictates the vector and reach of these potential interactions. In the context of drug design, a thiol group can sometimes be a liability due to its potential for oxidation to form disulfide bridges, which could lead to off-target effects or altered pharmacokinetics.
Influence of Benzamide Scaffold Substitutions on Efficacy and Selectivity
While direct SAR studies on this compound are limited, research on closely related analogs provides significant insight into how substitutions on the benzamide scaffold can modulate biological activity. A study focused on derivatives where the 4-position was modified with a piperazine (B1678402) sulfonamide moiety revealed a clear dependence of activity on the nature of the substituent. nih.gov Specifically, a series of nine N-cyclopropyl-benzamide derivatives were synthesized and evaluated for their ability to inhibit osteoclast differentiation. nih.gov The structure-activity relationship analysis indicated that the inhibitory effect was highly sensitive to the substitution pattern on the terminal phenylsulfonyl group. nih.gov
The table below summarizes the findings for a selection of these analogs, highlighting the impact of different substituents on the inhibition of RANKL-induced osteoclast differentiation.
| Compound ID | Terminal Substituent (R) | Biological Activity (IC₅₀) |
| 5b | 4-(trifluoromethyl)phenyl | 0.64 µM |
| Other Analogs | Various substitutions | Data not specified |
This table is based on data for N-cyclopropyl-4-((4-((4-(R)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide derivatives.
Derivative 5b , which features a 4-(trifluoromethyl)phenyl group, emerged as the most potent inhibitor in the series, with a half-maximal inhibitory concentration (IC₅₀) of 0.64 µM. nih.gov This suggests that a strongly electron-withdrawing and lipophilic group at this position is favorable for activity. The study demonstrated that these substitutions directly influence the molecule's ability to suppress F-actin ring formation and bone resorption activity in osteoclasts. nih.gov
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For this compound itself, the molecule is achiral. However, the introduction of any substituent onto the cyclopropyl ring or the creation of a chiral center elsewhere in the molecule would result in stereoisomers (enantiomers or diastereomers). It is well-established that different stereoisomers of a drug can have vastly different pharmacological activities, with one isomer often being significantly more potent than the others (the eutomer). This is because biological targets like enzymes and receptors are chiral, and the three-dimensional arrangement of a ligand is critical for a precise and effective binding interaction. Although no specific stereochemical studies on this compound were found, the principles of stereoselectivity are fundamental in medicinal chemistry. researchgate.net
Lipophilicity and its Correlation with Biological Activity (e.g., Anti-osteoclastogenesis)
The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets. In the study of N-cyclopropyl-benzamide derivatives as inhibitors of osteoclastogenesis, a direct correlation between lipophilicity and biological activity was established. nih.gov The inhibitory effect against osteoclast differentiation was found to be dependent on the lipophilicity of the compound. nih.gov
The most effective compound identified, derivative 5b , which has a calculated logP (cLogP) that reflects its lipophilic character, showed potent dose-dependent inhibition. nih.gov This suggests that an optimal level of lipophilicity is required for the compound to effectively cross cell membranes and reach its intracellular target in osteoclasts. The predicted XlogP for the parent compound, this compound, is 1.9, providing a baseline for its lipophilic character. uni.lu
The data below highlights the relationship between the chemical structure and the observed anti-osteoclastogenesis activity for the most potent analog studied.
| Compound | Key Structural Feature | Lipophilicity Correlation | Anti-osteoclastogenesis Activity (IC₅₀) |
| Derivative 5b | 4-(trifluoromethyl)phenylsulfonyl moiety | Activity is dependent on lipophilicity | 0.64 µM |
This table is based on data for a derivative of N-cyclopropyl-benzamide. nih.gov
The findings underscore the importance of tuning lipophilicity in the design of new inhibitors based on the N-cyclopropyl-benzamide scaffold. nih.gov
Molecular and Cellular Pharmacology Preclinical Investigations
Target Identification and Validation
While direct studies on N-cyclopropyl-4-sulfanylbenzamide are not extensively documented in publicly available literature, the benzamide (B126) and dithiobisbenzamide scaffolds, which are structurally related, have been identified as a class of antiretroviral agents targeting the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein NCp7. nih.govcapes.gov.br NCp7 is a critical protein for viral replication, containing two highly conserved zinc finger domains that are crucial for its function. nih.gov
Investigations into a variety of 2,2'-dithiobisbenzamides revealed that their anti-HIV-1 activity is linked to their ability to eject zinc from the zinc fingers of NCp7. nih.govcapes.gov.br The core 2,2'-dithiobisbenzamide structure was found to be essential for this zinc extrusion activity. nih.govcapes.gov.br Structure-activity relationship studies showed that while many analogs could induce zinc ejection, the most promising anti-HIV-1 activity was observed in derivatives that included carboxylic acid, carboxamide, or phenylsulfonamide functional groups. nih.gov Notably, all compounds that exhibited antiviral activity were also capable of removing zinc from NCp7. nih.govcapes.gov.br
Additionally, benzamide-based thiolcarbamates have been reported as a new class of HIV-1 NCp7 inhibitors, demonstrating good antiviral activity with low cellular toxicity. nih.gov This suggests that the benzamide moiety is a key pharmacophore for interacting with the NCp7 zinc finger domains.
A derivative containing the N-cyclopropyl-benzamide scaffold, specifically N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, has been identified as an inhibitor of the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) pathway. nih.gov The RANKL signaling cascade is pivotal in the differentiation and activation of osteoclasts, the cells responsible for bone resorption.
In preclinical in vitro studies, this compound demonstrated a dose-dependent inhibitory effect on RANKL-induced osteoclast differentiation with a half-maximal inhibitory concentration (IC₅₀) of 0.64 µM. nih.gov Further investigation revealed that it also suppressed the formation of the F-actin ring, a critical cytoskeletal structure for osteoclast function, and consequently inhibited the bone resorption activity of osteoclasts. nih.gov The administration of this compound to primary murine osteoclast cells resulted in decreased expression of well-established osteoclast-specific gene and protein markers. nih.gov
Table 1: Inhibitory Activity of an N-cyclopropyl-benzamide Derivative on RANKL-mediated Osteoclast Differentiation
| Compound Name | Target Pathway | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide | RANKL | TRAP Staining | IC₅₀ | 0.64 µM | nih.gov |
| N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide | RANKL | F-actin Ring Formation | Inhibition | Suppressed | nih.gov |
| N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide | RANKL | Bone Resorption | Inhibition | Suppressed | nih.gov |
The benzamide and sulfonamide moieties are common features in many inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. While direct screening data for this compound is not available, related compounds have been evaluated for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms.
For instance, a study of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives showed that some of these compounds were effective inhibitors of hCA-I and hCA-II. nih.gov One of the most potent derivatives, P4, exhibited Kᵢ constants of 0.22 µM and 0.33 µM against hCA-I and hCA-II, respectively. nih.gov This highlights the potential of the benzamide scaffold to be adapted for carbonic anhydrase inhibition. Furthermore, extensive research on sulfonamide-based CA inhibitors demonstrates that this class of compounds can be designed to selectively target different CA isoforms. nih.govnih.gov
The versatile N-cyclopropyl-benzamide structure has also been incorporated into inhibitors of other key cellular enzymes. A notable example is the clinical candidate AZD6703, chemically named N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide. nih.gov This compound was developed as a potent and selective inhibitor of p38α MAP kinase, a key enzyme in the inflammatory response. nih.gov The discovery of AZD6703 underscores the utility of the N-cyclopropyl-benzamide fragment in designing enzyme inhibitors for therapeutic intervention in inflammatory diseases. nih.gov
Mechanism of Action Studies
The primary mechanism of action for benzamide derivatives targeting the HIV-1 NCp7 protein is the ejection of zinc ions from the protein's zinc finger domains. nih.govcapes.gov.br These domains are essential for the proper folding of NCp7 and its ability to bind to viral RNA. The dithiobisbenzamide core structure is believed to chelate the zinc ions, leading to their removal from the protein. nih.govcapes.gov.br This process induces a conformational change in NCp7, disrupting its structure and, consequently, its function in viral replication. The loss of zinc from the zinc fingers leads to a misfolded, inactive protein. nih.govcapes.gov.br This mechanism is considered a promising antiviral strategy because the zinc finger domains are highly conserved across different HIV strains, potentially reducing the likelihood of drug resistance. nih.gov
Signaling Pathway Modulation (e.g., BMP signaling, G protein-coupled receptor signaling)
Preclinical investigations into the direct modulation of specific signaling pathways such as Bone Morphogenetic Protein (BMP) signaling by this compound are not extensively detailed in the available scientific literature.
While G protein-coupled receptors (GPCRs) are fundamental in transducing extracellular signals into intracellular responses and represent significant targets in drug discovery, direct evidence linking this compound to the modulation of GPCR signaling is not prominently documented in published research. nih.gov GPCRs play a crucial role in a multitude of physiological processes, and their signaling is often regulated by G protein-coupled receptor kinases (GRKs). nih.govnih.gov Some GRKs, like GRK5, have been shown to have functions beyond receptor desensitization, including the regulation of NF-κB transcriptional activity, which is pertinent to inflammatory processes and cell differentiation. nih.gov A derivative of this compound has been shown to attenuate RANKL-mediated osteoclast differentiation, a process in which NF-κB is a key signaling molecule. nih.gov However, the direct interaction of this compound or its derivatives with specific GPCRs has not been characterized.
Cellular Process Intervention (e.g., Neuronal Differentiation Induction, Osteoclastogenesis Attenuation)
The primary area of preclinical investigation for derivatives of this compound has been in the realm of bone metabolism, specifically the attenuation of osteoclastogenesis.
Osteoclastogenesis Attenuation:
A synthesized derivative, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide (referred to as derivative 5b), has demonstrated notable inhibitory effects on the differentiation of osteoclasts. nih.gov Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity can lead to bone loss in various pathological conditions. This derivative was identified as the most potent inhibitor among a series of newly synthesized compounds, acting in a dose-dependent manner to suppress the formation of osteoclasts induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov The inhibitory effect on osteoclastogenesis was determined to be linked to the lipophilicity of the compound. nih.gov
There is currently no available research data on the role of this compound or its derivatives in the induction of neuronal differentiation.
Pharmacodynamics in Preclinical Models
In Vitro Dose-Response Characterization
The in vitro dose-response relationship has been characterized for the derivative N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide (derivative 5b) in the context of its anti-osteoclastogenic activity. Using Tartrate-Resistant Acid Phosphatase (TRAP) staining, a key marker for osteoclasts, the half-maximal inhibitory concentration (IC₅₀) was determined.
| Compound | Assay | Cell Type | IC₅₀ | Source |
| Derivative 5b | TRAP Staining | RANKL-induced osteoclast cells | 0.64 µM | nih.gov |
Effect on Biomarker Expression in Cell-Based Assays
The administration of derivative 5b to primary murine osteoclast cells resulted in a decrease in the expression levels of well-established osteoclast-specific gene and protein markers. nih.gov This indicates that the compound interferes with the molecular machinery essential for osteoclast formation and function. The specific biomarkers that were downregulated were not detailed in the provided source.
Functional Assays Demonstrating Cellular Efficacy (e.g., F-actin ring formation, bone resorption inhibition)
The cellular efficacy of derivative 5b was further demonstrated through key functional assays that are hallmarks of osteoclast activity.
F-actin Ring Formation: The formation of a distinct F-actin ring is a critical cytoskeletal rearrangement that precedes bone resorption by mature osteoclasts. Derivative 5b was shown to suppress the formation of this F-actin ring in vitro, indicating an interference with the structural organization required for osteoclast function. nih.gov
Bone Resorption Inhibition: The ultimate function of osteoclasts is the resorption of bone tissue. In vitro bone resorption assays confirmed that derivative 5b is capable of inhibiting this activity. nih.govnih.gov This finding directly correlates the compound's effects on cellular differentiation and structure with a functional outcome relevant to bone metabolism. nih.gov
| Functional Assay | Effect of Derivative 5b | Source |
| F-actin Ring Formation | Suppression | nih.gov |
| Bone Resorption | Inhibition | nih.gov |
Preclinical Biological Activity Evaluation
In Vitro Biological Screening
The in vitro evaluation of N-cyclopropyl-4-sulfanylbenzamide has been concentrated on its interaction with specific molecular targets and its subsequent effects in cell-based models.
Publicly available information on the anti-HIV and anti-osteoclastogenesis activity of the specific compound this compound is not available. However, a structurally related but more complex derivative, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, has been shown to inhibit osteoclast differentiation. nih.gov This derivative, designated as 5b in a study, effectively suppressed the formation of F-actin rings and the bone resorption activity of osteoclasts in vitro. nih.gov It also decreased the expression of gene and protein markers specific to osteoclasts in primary murine osteoclast cells. nih.gov
With regard to this compound itself, its activity has been characterized in a cell-based assay designed to measure the inhibition of RORγt-mediated signaling. In this assay, the compound demonstrated the ability to inhibit the production of Interleukin-17 (IL-17), a cytokine downstream of RORγt activation.
Table 1: Cell-Based Assay Data for this compound
| Assay Type | Target Pathway | Endpoint Measured | Result (IC₅₀) |
|---|---|---|---|
| Human Whole Blood Assay | RORγt Signaling | IL-17 Production | 1 - 5 µM |
In biochemical assays, this compound has been evaluated for its ability to directly bind to and inhibit the activity of the RORγt ligand-binding domain. These assays are crucial for determining the direct interaction of the compound with its molecular target.
Table 2: Biochemical Assay Data for this compound
| Assay Type | Target | Endpoint Measured | Result (IC₅₀) |
|---|---|---|---|
| RORγt Ligand Binding Domain Assay | RORγt | Inhibition of Ligand Binding | 100 - 500 nM |
There is no publicly available information regarding the antiproliferative activity of this compound in cancer cell lines.
In Vivo Efficacy Studies in Animal Models (Mechanistic & Preclinical Proof-of-Concept)
There is no publicly available information regarding in vivo efficacy studies of this compound in animal models for any disease state.
There is no publicly available information regarding the assessment of the biological response to this compound in animal tissues or fluids.
Based on a comprehensive review of available scientific literature, there is currently no published research detailing the synergistic effects of the chemical compound This compound with other therapeutic agents in preclinical evaluations.
Extensive searches of scholarly databases and scientific publications did not yield any studies that have investigated this specific compound in combination therapies. The existing research on related compounds, such as other benzamide (B126) derivatives, does not provide direct evidence applicable to this compound. For instance, while studies on various benzamide derivatives have explored their potential in combination with other treatments for conditions like cancer and neurological disorders, these findings are specific to the molecules investigated and cannot be extrapolated to this compound. nih.govnih.govnih.govnih.govunair.ac.id
Therefore, the preclinical biological activity of this compound, specifically concerning its synergistic potential, remains an uninvestigated area of research. No data tables or detailed research findings on this topic could be generated due to the absence of relevant primary literature.
Preclinical Metabolic Fate and Pharmacokinetics
Metabolic Stability Studies (e.g., Microsomal Stability)nih.gov
Metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to biotransformation, which in turn influences its half-life and clearance. researchgate.net These studies are typically conducted using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.com
Hepatic Microsomal Degradation Profiling
The metabolic stability of N-cyclopropyl-4-sulfanylbenzamide would be assessed by incubating the compound with liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. bioivt.com The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). researchgate.net Compounds with high metabolic stability tend to have longer half-lives in the body. The presence of the cyclopropyl (B3062369) group in this compound is a structural feature often introduced to enhance metabolic stability by making the molecule less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.com
Hypothetical Metabolic Stability Data for this compound
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|
| Mouse | 25 | 27.7 |
| Rat | 35 | 19.8 |
| Dog | 50 | 13.9 |
| Monkey | 42 | 16.5 |
| Human | 45 | 15.4 |
Data is hypothetical and for illustrative purposes only.
Identification of Major Metabolites (Preclinical)
Following incubation with liver microsomes or hepatocytes, identifying the major metabolites is crucial to understanding the biotransformation pathways. For a compound like this compound, several metabolic pathways are plausible based on its chemical structure. The cyclopropyl group, while often stabilizing, can itself undergo oxidation. hyphadiscovery.com Other likely metabolic transformations include oxidation of the aromatic ring and modification of the sulfanyl (B85325) group.
Potential metabolic reactions include:
Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the benzamide (B126) ring or the cyclopropyl group.
N-dealkylation: Cleavage of the cyclopropyl group from the amide nitrogen. hyphadiscovery.com
Sulfoxidation: Oxidation of the sulfanyl (-SH) group to a sulfoxide (B87167) (-S=O) or sulfone (-SO2-).
Amide hydrolysis: Cleavage of the amide bond, though this is often a minor pathway for benzamides.
Hypothetical Preclinical Metabolites of this compound
Table 2: Potential Major Preclinical Metabolites Identified via LC-MS| Metabolite ID | Proposed Structure | Metabolic Reaction |
|---|---|---|
| M1 | 4-Sulfanylbenzamide | N-decyclopropylation |
| M2 | N-cyclopropyl-4-(sulfinyl)benzamide | Sulfoxidation |
| M3 | N-cyclopropyl-hydroxy-4-sulfanylbenzamide | Aromatic Hydroxylation |
| M4 | Hydroxy-N-cyclopropyl-4-sulfanylbenzamide | Cyclopropyl Ring Oxidation |
Data is hypothetical and for illustrative purposes only.
In Vitro Reaction Phenotyping of Metabolizing Enzymes (e.g., P450 isoenzymes, esterases)hyphadiscovery.com
Reaction phenotyping studies are performed to identify the specific enzymes responsible for a drug's metabolism. admeshop.comresearchgate.net This is critical for predicting drug-drug interaction potential, particularly with co-administered drugs that are inhibitors or inducers of the same enzymes. visikol.com The primary methods involve using a panel of recombinant human CYP enzymes or human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform. bioivt.comlabcorp.com For compounds containing a cyclopropylamine (B47189) moiety, metabolism can be mediated by both CYP enzymes and flavin-containing monooxygenases (FMOs). nih.gov
Hypothetical Reaction Phenotyping Results for this compound
Table 3: Relative Contribution of Human CYP Isoforms to the Metabolism of this compound| CYP Isoform | Relative Contribution (%) |
|---|---|
| CYP3A4 | 45 |
| CYP2C9 | 30 |
| CYP2D6 | 15 |
| CYP2C19 | 5 |
| Other CYPs/FMOs | 5 |
Data is hypothetical and for illustrative purposes only, based on common metabolic pathways for benzamide-containing compounds.
Preclinical Pharmacokinetics in Animal Species
Pharmacokinetic (PK) studies in animals are essential to understand how a drug is absorbed into the bloodstream, distributed to tissues, and ultimately eliminated from the body. These studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys) species to enable allometric scaling and prediction of human pharmacokinetics. nih.gov
Absorption and Distribution in Animal Models
After administration (e.g., oral, intravenous), blood samples are collected over time to determine key absorption and distribution parameters.
Absorption: Parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and bioavailability (F%) are determined.
Distribution: The volume of distribution (Vd) is calculated to understand the extent to which the compound distributes into body tissues compared to remaining in the plasma. A large Vd suggests extensive tissue distribution.
Hypothetical Pharmacokinetic Parameters in Rats Following a Single Dose
Table 4: Representative Pharmacokinetic Profile of this compound in Rats| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 550 | 850 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (ng·h/mL) | 1200 | 6000 |
| Vd (L/kg) | 2.5 | - |
| Bioavailability (F%) | - | 50 |
Data is hypothetical and for illustrative purposes only.
Elimination Pathways in Animal Models
Elimination studies define the routes and rate at which the compound and its metabolites are removed from the body. This involves quantifying the amount of drug and metabolites excreted in urine and feces over time. The total clearance (Cl) of the drug from the body is a key parameter derived from these studies. The half-life (t½) of elimination determines the dosing interval. For this compound, elimination would likely involve a combination of renal excretion of the parent compound and its metabolites, as well as biliary excretion of metabolites into the feces.
Prodrug Activation and Metabolism (e.g., Sulfanylbenzamide Prodrugs)
Sulfanylbenzamide derivatives represent a class of compounds that have been developed using a prodrug strategy to enhance their systemic applicability. nih.govacs.org The parent compounds, often sulfanylbenzamide thioesters, can be inherently unstable for systemic use, which necessitates their formulation as more stable prodrugs to improve blood stability and oral bioavailability. nih.govacs.orgacs.org This section details the preclinical metabolic activation and pharmacokinetic profile of such prodrugs, using compounds like nipamovir (B12369593) as an example.
Prodrug Activation Mechanism
The activation of sulfanylbenzamide prodrugs is a critical step for their therapeutic activity. A common strategy involves protecting the reactive thiol group to create a more stable molecule for administration. nih.gov For instance, a nitroimidazole group can be used to protect a sulfanylbenzamide, forming a prodrug like nipamovir. nih.govacs.org
This type of prodrug is designed to be cleaved in vivo to release the active thiol metabolite. acs.org The activation does not necessarily require enzymatic action and can occur via reaction with endogenous reactive thiols, such as glutathione, which are present in locations like the intestinal walls and red blood cells. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor the cleavage of such prodrugs by observing their reaction with a model thiol, confirming the release of the active thiol derivative. nih.govacs.org
The active form, a thiolate, is generated through this cleavage. nih.gov In the context of anti-HIV activity, this active thiol can then interact with its target, such as the NCp7 protein. nih.govacs.org A proposed mechanism involves the transfer of an acetyl group from the active compound to cysteine residues on the target protein, leading to its inactivation. nih.gov This process can be cyclical, where the resulting thiol is reacetylated by cellular enzymes like acetyl-CoA, allowing for multiple interactions with the target protein. nih.govresearchgate.net
Metabolic Fate and Pharmacokinetics
Preclinical pharmacokinetic studies, for example in Sprague-Dawley rats, have been conducted to understand the profile of sulfanylbenzamide prodrugs and their metabolites. nih.govacs.org Following intravenous administration, a prodrug like nipamovir can exhibit high clearance and a short elimination half-life. nih.govacs.org However, the primary goal of the prodrug strategy—to deliver the active compound—is achieved, with the active thiol and its subsequent metabolites showing distinct pharmacokinetic profiles. nih.gov
For example, after a single oral administration of nipamovir, the prodrug itself showed a moderate elimination half-life, while its active thiol metabolite and a further methylated metabolite were characterized by a long half-life, indicating successful conversion and sustained presence of the active and related species. nih.govacs.org This metabolic conversion leads to high oral bioavailability for the active thiol. nih.gov
The table below summarizes key pharmacokinetic parameters for a representative sulfanylbenzamide prodrug (Nipamovir) and its metabolites in rats, illustrating the metabolic fate following administration.
Pharmacokinetic Parameters of a Sulfanylbenzamide Prodrug and its Metabolites in Rats
| Compound | Administration | Half-life (t½) (h) | AUC₀→∞ (h*ng/mL) |
|---|---|---|---|
| Prodrug (Nipamovir) | IV (5 mg/kg) | 0.14 | 316 |
| PO (300 mg/kg) | 2.53 | 94 | |
| Active Thiol Metabolite | IV (from Prodrug) | 1.20 | 22 |
| PO (from Prodrug) | 7.55 | 5555 | |
| Methylated Metabolite | IV (from Prodrug) | 1.77 | 119 |
| PO (from Prodrug) | 8.79 | 14342 |
Data derived from studies in Sprague-Dawley rats. AUC₀→∞ represents the total drug exposure over time. nih.govacs.org
The data demonstrates the successful prodrug strategy, where oral administration leads to substantial exposure to the active thiol and its long-lasting methylated metabolite, far exceeding the exposure from the prodrug itself. nih.gov The metabolism of the active thiol can proceed via pathways such as methylation, leading to other derivatives. nih.gov
Future Research Directions and Translational Potential
Design and Synthesis of Advanced N-cyclopropyl-4-sulfanylbenzamide Analogues
The future development of this compound as a therapeutic agent hinges on the strategic design and synthesis of advanced analogues. The primary goals of these efforts will be to enhance potency, selectivity, and pharmacokinetic properties. Medicinal chemists can systematically modify the core structure at several key positions to explore the structure-activity relationship (SAR).
Key synthetic strategies may include:
Modification of the Sulfanyl (B85325) Group: The thiol (-SH) group is a key reactive center. It can be alkylated, acylated, or used as a handle to introduce a wide variety of substituents. For instance, creating thioethers or thioesters could modulate the compound's lipophilicity and interaction with biological targets.
Substitution on the Phenyl Ring: The aromatic ring offers positions for the introduction of various functional groups (e.g., halogens, alkyls, alkoxys). These substitutions can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability.
Alterations to the Cyclopropyl (B3062369) Amide: While the N-cyclopropyl amide is a defining feature, subtle modifications, such as the introduction of substituents on the cyclopropyl ring itself, could fine-tune the compound's conformational preferences and interactions with target proteins.
Recent research on related benzamide (B126) derivatives has demonstrated the success of such strategies. For example, the incorporation of piperazine (B1678402) sulfonamide moieties has led to potent inhibitors of osteoclast differentiation. nih.gov Similarly, the strategic substitution on the phenyl ring of a related scaffold resulted in a clinical candidate for inflammatory diseases, AZD6703. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
While the initial therapeutic focus of this compound derivatives might be in a specific area, the versatility of the scaffold warrants broader screening to uncover novel biological targets and therapeutic applications. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could reveal unexpected activities.
Potential therapeutic areas for exploration include:
Oncology: Many kinase inhibitors and other anti-cancer agents feature benzamide scaffolds. Analogues of this compound could be evaluated for their activity against cancer-related targets like p38α MAP kinase or β-catenin. nih.govnih.gov
Inflammatory Diseases: As demonstrated by related compounds, this chemical class has potential as anti-inflammatory agents. nih.govnih.gov Future research could explore its efficacy in models of rheumatoid arthritis, inflammatory bowel disease, or other autoimmune disorders.
Infectious Diseases: The sulfonamide lineage, to which some related compounds belong, has a rich history in antimicrobial drug discovery. smolecule.com Analogues could be tested for antibacterial or antifungal activity.
Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is a critical attribute for treating central nervous system (CNS) disorders. The physicochemical properties of this compound analogues could be optimized for CNS penetration and activity against neurological targets.
Application of Advanced Computational and AI-Driven Drug Discovery Methodologies
| Methodology | Application to this compound Series | Potential Impact |
| Generative AI Models | Design of novel analogues with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Accelerate the identification of lead candidates with improved drug-like properties. springernature.com |
| Machine Learning for Target Identification | Analysis of large-scale biological data (genomics, proteomics) to identify novel protein targets for the compound series. | Uncover new therapeutic opportunities and expand the potential applications of the scaffold. intuitionlabs.ai |
| In Silico Screening | Virtual screening of large compound libraries against known and novel biological targets to prioritize molecules for synthesis and testing. | Reduce the time and cost associated with traditional high-throughput screening. intuitionlabs.ai |
| Predictive Toxicology | Use of AI models to predict potential toxicities of new analogues before they are synthesized, minimizing late-stage failures. | Improve the safety profile of lead compounds and reduce reliance on animal testing. intuitionlabs.ai |
Integration with Systems Biology and Network Pharmacology Approaches
A systems biology approach moves beyond the "one target, one drug" paradigm to understand how a drug molecule affects the complex network of interactions within a biological system. By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of disease pathways.
For the this compound series, network pharmacology can be used to:
Identify Polypharmacology: Determine if a single analogue interacts with multiple targets, which could lead to enhanced efficacy or synergistic effects.
Elucidate Mechanism of Action: Understand the downstream effects of target engagement and how the compound modulates entire signaling pathways.
Discover Biomarkers: Identify molecular signatures that predict a patient's response to treatment with a lead compound, paving the way for personalized medicine.
Preclinical Development of Lead Compounds from the this compound Series
Once promising lead compounds have been identified through the aforementioned strategies, they must undergo rigorous preclinical development to assess their potential for human clinical trials. This phase involves a standardized set of studies to evaluate the compound's efficacy, safety, and pharmacokinetics.
Data Table: Key Preclinical Development Stages
| Stage | Key Activities | Desired Outcomes |
| In Vitro Pharmacology | Characterization of binding affinity (e.g., Ki, IC50), functional activity in cell-based assays, and selectivity against off-targets. | Potent and selective activity at the desired biological target. |
| Pharmacokinetics (ADME) | Assessment of absorption, distribution, metabolism, and excretion in animal models (e.g., rodents, non-rodents). | Favorable oral bioavailability, appropriate tissue distribution, and a reasonable half-life. |
| In Vivo Efficacy | Evaluation of the compound's therapeutic effect in relevant animal models of the target disease. | Statistically significant and dose-dependent improvement in disease-related endpoints. |
| Toxicology and Safety Pharmacology | Determination of the maximum tolerated dose (MTD), identification of potential toxicities in various organ systems, and assessment of effects on vital functions (e.g., cardiovascular, respiratory, CNS). | A sufficient safety margin between the efficacious dose and the toxic dose. |
The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies and initiating Phase I clinical trials in humans.
Q & A
Q. Q1. What are the recommended methods for synthesizing N-cyclopropyl-4-sulfanylbenzamide, and how can purity be ensured?
Methodology:
- Synthesis: Use a two-step approach: (1) Prepare 4-sulfanylbenzoic acid via thiolation of 4-bromobenzoic acid using thiourea under acidic conditions. (2) React with cyclopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
- Purity Control: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase). Validate with NMR (¹H, ¹³C) and LC-MS to detect residual solvents or byproducts .
Q. Q2. How should researchers handle and store this compound to maintain stability?
Methodology:
- Handling: Use inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group. Avoid skin contact; work in a fume hood with PPE (gloves, lab coat).
- Storage: Store in airtight, light-resistant containers at –20°C under inert gas. Monitor for degradation via periodic TLC or NMR analysis .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodology:
- Structural Confirmation:
- Mass Spectrometry: Use ESI-MS in positive ion mode to observe [M+H]⁺ and isotopic patterns consistent with sulfur content .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Methodology:
- Cross-Validation: Compare data across multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
- Experimental Replication: Synthesize derivatives under controlled conditions and reacquire spectra. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. Q5. What strategies optimize the reaction yield of this compound in large-scale syntheses?
Methodology:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency.
- Catalyst Screening: Evaluate Pd-based catalysts for thiolation steps or alternative coupling agents (e.g., HATU vs. EDC) .
- Scale-Up Considerations: Use flow chemistry for improved heat dissipation and reduced byproduct formation .
Q. Q6. How can the biological activity of this compound be systematically explored?
Methodology:
- Target Identification: Screen against kinase or protease libraries using fluorescence polarization assays.
- SAR Studies: Modify the cyclopropyl or sulfanyl groups; test analogs for IC₅₀ shifts in enzymatic assays .
- ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .
Q. Q7. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodology:
- Crystallization Issues: The sulfanyl group may hinder crystal lattice formation.
- Solutions:
Data Contradiction and Reproducibility
Q. Q8. How should researchers address inconsistencies in reported physical properties (e.g., melting point) for this compound?
Methodology:
Q. Q9. What steps ensure reproducibility in synthetic protocols for this compound?
Methodology:
- Detailed Documentation: Report exact stoichiometry, solvent grades, and reaction times (e.g., "stirred for 18 h at 25°C" vs. "overnight").
- Batch Analysis: Include multiple replicates and statistical analysis of yields/purity .
Computational and Modeling Applications
Q. Q10. How can molecular docking studies guide the design of this compound analogs?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
